HGLEA

Übersicht

Beschreibung

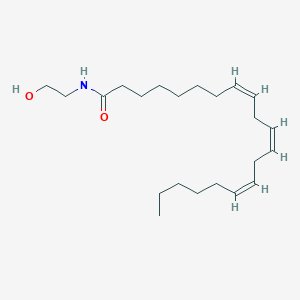

Dihomo-γ-linolenoyl ethanolamide is an endocannabinoid containing dihomo-γ-linoleate in place of the arachidonate moiety of AEA. Dihomo-γ-linolenoyl ethanolamide binds to recombinant human CB1 and CB2 receptors with Ki values of 857 and 598 nM, respectively. Its specific role and relative importance as a cannabinergic neurotransmitter has not been elucidated.

Dihomo-gamma-linolenoyl-ea, also known as anandamide (20. 3, N-6) or hglea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, dihomo-gamma-linolenoyl-ea is considered to be a fatty amide lipid molecule. Dihomo-gamma-linolenoyl-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihomo-gamma-linolenoyl-ea has been primarily detected in blood. Within the cell, dihomo-gamma-linolenoyl-ea is primarily located in the membrane (predicted from logP).

(Z,Z,Z)-icosa-8,11,14-trienoylethanolamide is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:3.

Wissenschaftliche Forschungsanwendungen

Modulation der Chronischen Entzündung

HGLEA spielt durch seinen Stoffwechsel und seine Derivate eine bedeutende Rolle bei der Unterscheidung zwischen gesundem und entzündetem Gewebe. Seine Position in Stoffwechselwegen, die zu entzündungshemmenden Derivaten oder pro-inflammatorischen Lipidmediatoren führen, macht es zu einem interessanten Forschungsgegenstand bei chronischen Entzündungen .

Antiallergische Wirkungen

Studien haben gezeigt, dass this compound entzündungshemmende und antiallergische Wirkungen hat. Dies macht es zu einem potenziellen Therapeutikum für allergische Reaktionen und verwandte Erkrankungen .

Erkrankungen im Zusammenhang mit Fettleibigkeit

Das Gleichgewicht zwischen Arachidonsäure und this compound ist ein kritischer Faktor, der die Entzündungsprozesse im Körper beeinflusst. Dieses Gleichgewicht ist besonders relevant bei Erkrankungen im Zusammenhang mit Fettleibigkeit, wo Entzündungen eine Schlüsselrolle spielen .

Behandlung von Rheumatoider Arthritis

Die entzündungshemmenden Eigenschaften von this compound werden zur Behandlung von rheumatoider Arthritis untersucht. Es könnte einen neuartigen Ansatz zur Behandlung dieser chronischen Autoimmunerkrankung bieten .

Management von atopischer Dermatitis

Das Potenzial der Verbindung, Entzündungen zu modulieren, legt nahe, dass sie bei der Behandlung von atopischer Dermatitis, einer durch chronische Hautentzündung gekennzeichneten Erkrankung, hilfreich sein könnte .

Kontrolle von Asthma

This compound kann bei der Kontrolle von Asthma helfen, indem es die Entzündungsprozesse beeinflusst, die diese Atemwegserkrankung verschlimmern .

Krebstherapie

Die Forschung zu den Auswirkungen von this compound auf Krebszellen ist noch im Gange. Seine Rolle bei Entzündungen und Zellproliferation könnte es zu einem wertvollen Molekül bei der Entwicklung neuer Krebstherapien machen .

Gastrointestinale Erkrankungen

Der Einfluss der Verbindung auf Entzündungen erstreckt sich auch auf gastrointestinale Erkrankungen, wo sie bei der Behandlung von Erkrankungen helfen könnte, die durch Entzündungen des Verdauungstrakts gekennzeichnet sind .

Biologische Aktivität

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide is a bioactive compound that has garnered attention in the field of pharmacology and biochemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and physiological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a long-chain fatty acid structure with specific geometric configurations at the double bonds. Its chemical formula is . The presence of the hydroxyethyl group suggests potential interactions with biological membranes and receptors.

Research indicates that (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide may exert its biological effects through several mechanisms:

- Endocannabinoid System Interaction : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation pathways. Binding affinity studies reveal a Ki value of 53 nM for the CB1 receptor, indicating moderate potency in this context .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production in macrophages. This effect could be beneficial in conditions characterized by chronic inflammation.

- Neuroprotective Properties : There is emerging evidence that (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases.

Binding Affinity

The binding affinity of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide to various receptors has been quantified in several studies:

Case Studies

- Inflammation Model in Mice : A study involving a murine model of inflammation demonstrated that administration of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide led to a significant reduction in serum levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

- Neuroprotection in Cell Cultures : In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in decreased cell death and preserved mitochondrial function. These findings indicate its promise for neuroprotective strategies.

Research Findings

Recent literature emphasizes the compound's role in modulating lipid metabolism and its possible implications for metabolic disorders. For instance:

- Metabolomic Studies : Analysis from the Human Metabolome Database indicates that derivatives of this compound are present in various metabolic pathways within human tissues .

- Synthesis Pathways : The synthesis of related compounds has been explored to enhance stability and bioavailability. Research highlights novel synthetic routes that could facilitate further studies on biological activity .

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQWKETUACYZLI-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199860 | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihomo-gamma-linolenoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150314-34-4 | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homo-gamma-linolenylethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihomo-gamma-linolenoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.